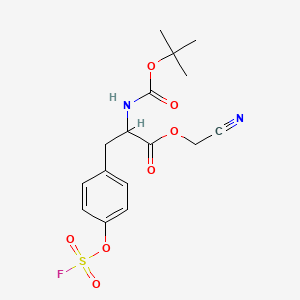
Cyanomethyl 2-((tert-butoxycarbonyl)amino)-3-(4-((fluorosulfonyl)oxy)phenyl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyanomethyl 2-((tert-butoxycarbonyl)amino)-3-(4-((fluorosulfonyl)oxy)phenyl)propanoate is a complex organic compound that features a variety of functional groups, including a cyanomethyl group, a tert-butoxycarbonyl-protected amine, and a fluorosulfonyl ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cyanomethyl 2-((tert-butoxycarbonyl)amino)-3-(4-((fluorosulfonyl)oxy)phenyl)propanoate typically involves multiple steps:
Formation of the tert-butoxycarbonyl-protected amine: This step involves the protection of the amine group using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.
Introduction of the cyanomethyl group: This can be achieved through a nucleophilic substitution reaction using cyanomethyl bromide.
Formation of the fluorosulfonyl ester: This step involves the reaction of the phenyl group with fluorosulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .
Analyse Des Réactions Chimiques
Types of Reactions
Cyanomethyl 2-((tert-butoxycarbonyl)amino)-3-(4-((fluorosulfonyl)oxy)phenyl)propanoate can undergo various types of chemical reactions, including:
Oxidation: The cyanomethyl group can be oxidized to form a carboxylic acid.
Reduction: The nitro group can be reduced to an amine.
Substitution: The fluorosulfonyl ester can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst.
Substitution: Common nucleophiles include amines and thiols.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
Cyanomethyl 2-((tert-butoxycarbonyl)amino)-3-(4-((fluorosulfonyl)oxy)phenyl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Industry: Used in the production of advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of Cyanomethyl 2-((tert-butoxycarbonyl)amino)-3-(4-((fluorosulfonyl)oxy)phenyl)propanoate involves its interaction with specific molecular targets. The cyanomethyl group can act as a nucleophile, while the fluorosulfonyl ester can act as an electrophile. These interactions can lead to the formation of covalent bonds with target molecules, thereby altering their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyanomethyl 2-((tert-butoxycarbonyl)amino)-3-(4-hydroxyphenyl)propanoate: Similar structure but with a hydroxy group instead of a fluorosulfonyl ester.
Cyanomethyl 2-((tert-butoxycarbonyl)amino)-3-(4-nitrophenyl)propanoate: Similar structure but with a nitro group instead of a fluorosulfonyl ester.
Propriétés
Formule moléculaire |
C16H19FN2O7S |
|---|---|
Poids moléculaire |
402.4 g/mol |
Nom IUPAC |
cyanomethyl 3-(4-fluorosulfonyloxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
InChI |
InChI=1S/C16H19FN2O7S/c1-16(2,3)25-15(21)19-13(14(20)24-9-8-18)10-11-4-6-12(7-5-11)26-27(17,22)23/h4-7,13H,9-10H2,1-3H3,(H,19,21) |
Clé InChI |
WUZKMDYYMPJRFI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OS(=O)(=O)F)C(=O)OCC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-Isobutyl-1h,1'h-[3,4'-bipyrazol]-5-amine](/img/structure/B13636391.png)




![[({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}methyl)carbamoyl]formicacid](/img/structure/B13636424.png)



